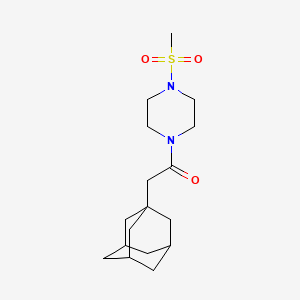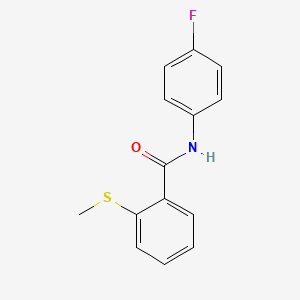![molecular formula C15H19FN2O3 B4716661 1-[2-(4-fluorophenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4716661.png)
1-[2-(4-fluorophenoxy)propanoyl]-4-piperidinecarboxamide
説明
1-[2-(4-fluorophenoxy)propanoyl]-4-piperidinecarboxamide, also known as FP-PPNP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of neuroscience. This compound is a potent and selective inhibitor of protein kinase C (PKC), a family of enzymes that play crucial roles in various physiological processes such as cell growth, differentiation, and apoptosis.
作用機序
1-[2-(4-fluorophenoxy)propanoyl]-4-piperidinecarboxamide exerts its effects by selectively inhibiting the activity of PKC. PKC is a family of enzymes that phosphorylate various target proteins in response to various extracellular signals, leading to changes in cellular activity. By inhibiting PKC activity, 1-[2-(4-fluorophenoxy)propanoyl]-4-piperidinecarboxamide can modulate various physiological processes such as synaptic plasticity and cell growth.
Biochemical and Physiological Effects:
1-[2-(4-fluorophenoxy)propanoyl]-4-piperidinecarboxamide has been shown to modulate various physiological processes such as synaptic plasticity, cell growth, and apoptosis. In animal models of Alzheimer's disease and schizophrenia, 1-[2-(4-fluorophenoxy)propanoyl]-4-piperidinecarboxamide has been shown to enhance synaptic plasticity and improve cognitive function. 1-[2-(4-fluorophenoxy)propanoyl]-4-piperidinecarboxamide has also been shown to inhibit the growth of various cancer cell lines, suggesting its potential applications in cancer therapy.
実験室実験の利点と制限
1-[2-(4-fluorophenoxy)propanoyl]-4-piperidinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various physiological processes. 1-[2-(4-fluorophenoxy)propanoyl]-4-piperidinecarboxamide is also relatively easy to synthesize and purify, making it accessible to researchers. However, 1-[2-(4-fluorophenoxy)propanoyl]-4-piperidinecarboxamide has several limitations. It is a small molecule that can easily penetrate cell membranes, making it difficult to target specific cell types. 1-[2-(4-fluorophenoxy)propanoyl]-4-piperidinecarboxamide also has a short half-life, limiting its usefulness in long-term studies.
将来の方向性
There are several future directions for research on 1-[2-(4-fluorophenoxy)propanoyl]-4-piperidinecarboxamide. One potential direction is to investigate the potential applications of 1-[2-(4-fluorophenoxy)propanoyl]-4-piperidinecarboxamide in cancer therapy. 1-[2-(4-fluorophenoxy)propanoyl]-4-piperidinecarboxamide has been shown to inhibit the growth of various cancer cell lines, suggesting its potential as an anti-cancer agent. Another potential direction is to investigate the role of PKC in other physiological processes such as inflammation and immune response. By elucidating the role of PKC in various physiological processes, we can gain a better understanding of the mechanisms underlying various diseases and develop new therapeutic strategies.
科学的研究の応用
1-[2-(4-fluorophenoxy)propanoyl]-4-piperidinecarboxamide has been extensively studied in the field of neuroscience due to its potential applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. PKC has been implicated in the regulation of synaptic plasticity, a process that is crucial for learning and memory. By inhibiting PKC activity, 1-[2-(4-fluorophenoxy)propanoyl]-4-piperidinecarboxamide has been shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
1-[2-(4-fluorophenoxy)propanoyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c1-10(21-13-4-2-12(16)3-5-13)15(20)18-8-6-11(7-9-18)14(17)19/h2-5,10-11H,6-9H2,1H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTYRZVHROMAOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C(=O)N)OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(2,5-dichlorophenoxy)butanoyl]morpholine](/img/structure/B4716581.png)

![2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B4716584.png)
![2-[4-(1-piperidinylcarbonothioyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4716591.png)
![2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(3-chloro-4-methylphenyl)hydrazinecarboxamide](/img/structure/B4716596.png)

![1-(4-bromophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4716614.png)
![3-[3-(1,3-benzodioxol-5-ylamino)-2-cyano-3-oxo-1-propen-1-yl]phenyl 4-methoxybenzoate](/img/structure/B4716624.png)
![N-[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4716631.png)
![N-(tert-butyl)-N'-{4-[chloro(difluoro)methoxy]phenyl}-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine](/img/structure/B4716632.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-fluorophenyl)thiourea](/img/structure/B4716639.png)

![7-(2-methoxyphenyl)-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4716660.png)
![3-[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(3-methylphenyl)acrylamide](/img/structure/B4716667.png)